molecular formula C21H19N B14693733 2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole CAS No. 28504-95-2

2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole

Cat. No.: B14693733
CAS No.: 28504-95-2
M. Wt: 285.4 g/mol
InChI Key: KCHYSZLVOBCLHT-UHFFFAOYSA-N
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Description

2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole is an organic compound with the molecular formula C21H19N It is a derivative of isoindole, characterized by the presence of two phenyl groups and a methyl group attached to the nitrogen-containing heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole typically involves the reaction of isoindole derivatives with appropriate alkylating agents. One common method is the reaction of isoindole with methyl iodide in the presence of a base such as sodium hydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
  • 2-Methyl-1,1-diphenyl-1,3-dihydro-isoindole
  • 1,2-Diphenyl-2-methylisoindolin
  • 1,1-Diphenyl-2-methyl-isoindolin

Uniqueness

2-Methyl-1,1-diphenyl-2,3-dihydro-1h-isoindole is unique due to its specific substitution pattern and the presence of both phenyl and methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, which can be leveraged in research and industrial applications .

Properties

CAS No.

28504-95-2

Molecular Formula

C21H19N

Molecular Weight

285.4 g/mol

IUPAC Name

2-methyl-3,3-diphenyl-1H-isoindole

InChI

InChI=1S/C21H19N/c1-22-16-17-10-8-9-15-20(17)21(22,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,16H2,1H3

InChI Key

KCHYSZLVOBCLHT-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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